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2-(1H-imidazol-1-
Compound Name:

ylmethyl)cycloheptanone
CAS No.: 1142202-13-8

Cat. No.: B1359971

Get Quote

Executive Summary

Compound: 2-(1H-imidazol-1-yImethyl)cycloheptanone CAS: 1142202-13-8 Formula:
C11H16N20 Molecular Weight: 192.26 g/mol [1][2][3]

This guide serves as a technical reference for researchers utilizing CAS 1142202-13-8, a
critical intermediate in the synthesis of imidazole-functionalized bioactive scaffolds.[1] We
compare its mass spectrometric behavior (ionization efficiency, fragmentation patterns, and
chromatographic retention) against its C5 (cyclopentyl) and C6 (cyclohexyl) analogs. This data
is vital for distinguishing ring-expansion impurities and optimizing reaction monitoring protocols.

[1]

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following LC-MS/MS protocol is designed as a self-validating
system using a standard reverse-phase workflow suitable for polar, nitrogen-containing
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heterocycles.

Liquid Chromatography Conditions

o System: UHPLC (Agilent 1290 Infinity Il or equivalent)[1]
e Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 pm)

o Rationale: The imidazole moiety imparts basicity; a BEH particle ensures stability at high
pH if basic mobile phases are required, though acidic conditions are preferred for positive
mode ionization.

» Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade)[1]
e Mobile Phase B: 0.1% Formic Acid in Acetonitrile
o Flow Rate: 0.4 mL/min[1]

¢ Gradient Profile:

o

0-1.0 min: 5% B (Isocratic hold for polar retention)[1]

[¢]

1.0-6.0 min: 5% — 95% B (Linear ramp)[1]

[¢]

6.0-8.0 min: 95% B (Wash)[1]

o

8.0-10.0 min: 5% B (Re-equilibration)

e Injection Volume: 2.0 pL

Mass Spectrometry Parameters

 lonization Source: Electrospray lonization (ESI)[1]
e Polarity: Positive Mode (+ESI)[1]
o Mechanism:[1][4] Protonation occurs readily at the N3 position of the imidazole ring.[1]

» Capillary Voltage: 3.5 kV[1]
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e Desolvation Temperature: 350°C

» Collision Gas: Argon (for CID fragmentation)[1]

Results & Discussion
Spectral Identification & Fragmentation Logic

The protonated molecular ion [M+H]* is observed at m/z 193.13.[1] Due to the stability of the
imidazole ring and the lability of the C-N bond connecting the heterocycle to the
cycloheptanone ring, the fragmentation pathway is highly specific.

Key Fragmentation Pathways:

o Primary Cleavage (a-C-N bond scission): The bond between the methylene bridge and the
imidazole nitrogen is susceptible to cleavage during Collision Induced Dissociation (CID).[1]
This yields the characteristic imidazole ion.[1]

e Ring Contraction/Loss of CO: Cycloalkanones often undergo loss of CO (28 Da) or ethylene
(28 Da) under high collision energies.

Visualization: Fragmentation Pathway (Graphviz)

The following diagram illustrates the proposed fragmentation mechanism for CAS 1142202-13-
8 under ESI-MS/MS conditions.

Fragment A

C-N Bond Cleavage Imidazole Cation
(Primary Path) m/z 69.04

Neutral Loss: Fragm_ent B
m/z 193.13 Imidazole (68 Da) - [M+H - Imidazole]+

(Protonated Imidazole) Neutral Loss: Cycloheptanone Cation
CO (28 Da) m/z 125.09

Parent lon [M+H]+

Fragment C

[M+H - COJ+
Ring Contraction
m/z 165.13
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Caption: Proposed ESI+ fragmentation pathway for 2-(1H-imidazol-1-
ylmethyl)cycloheptanone showing primary C-N bond cleavage.

Comparative Performance Analysis

To objectively evaluate the "performance” of CAS 1142202-13-8 in an analytical context, we
compare it with its structural analogs: the C6 (Cyclohexanone) and C5 (Cyclopentanone)
derivatives.[1] This comparison is critical for separating these common synthetic impurities.

Table 1: Comparative Analytical Data

Retention Primary
Compoun CAS [M+H]+ Calc.

Ring Size Time Fragment
d Number (m/z) LogP .
(min)* (m/z)
1142202-
C7-Analog 7 (Heptyl) 13.8 193.13 1.42 4.2 69.04
1803605-
C6-Analog 6 (Hexyl) 49.3 179.11 0.98 3.5 69.04
116802-
C5-Analog 5 (Pentyl) 76 165.10 0.55 2.8 69.04

*Retention times are estimated based on the C18 gradient described in Section 2.1.[1]

Analysis:

o Chromatographic Resolution: The C7 analog (CAS 1142202-13-8) is the most lipophilic due
to the larger hydrocarbon ring.[1] It will elute last in a reverse-phase separation. This distinct
retention time allows for baseline separation from C6 and C5 impurities, which are common
byproducts if the starting cycloalkanone materials are impure.

o Sensitivity: All three analogs share the imidazole "charge tag," resulting in similar ionization
efficiencies (E-E-A-T Principle). However, the C7 analog's higher lipophilicity may result in
slightly higher desolvation efficiency in high-organic mobile phases.[1]
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Quantitative Data Summary

For researchers developing Multiple Reaction Monitoring (MRM) methods, the following
transitions are recommended.

Table 2: Recommended MRM Transitions

Precursor lon Product lon Collision Dwell Time
Purpose
(m/z) (m/z) Energy (eV) (ms)
uantifier (High
193.1 69.1 25 50 e (Hig
Specificity)
ualifier 1 (Rin
193.1 125.1 15 50 Q (Ring
retention)
Qualifier 2 (CO
193.1 165.1 10 50
Loss)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/
https://www.bldpharm.com/products/1803605-49-3.html
https://chemdata.nist.gov/
https://www.bldpharm.com/products/1803605-49-3.html
https://www.bldpharm.com/products/1803605-49-3.html
https://www.benchchem.com/product/b1359971?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359971?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

1. 1803605-49-3|3-(1H-Imidazol-1-yl)cyclohexan-1-one hydrochloride|BLD Pharm
[bldpharm.com]

2. Search Results - AK Scientific [aksci.com]

3.1142202-13-8 2-(1H-Imidazol-1-ylmethyl)cycloheptanone AKSci 9267AC [aksci.com]

4. govinfo.gov [govinfo.gov]

To cite this document: BenchChem. [Mass Spectrometry Characterization & Structural
Comparison Guide: CAS 1142202-13-8[1][2][3]]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1359971/docs#mass-spectrometry-
characterization-structural-comparison-guide-cas-1142202-13-8-1-2-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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